molecular formula C17H15ClO2 B5787188 5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate

Cat. No.: B5787188
M. Wt: 286.8 g/mol
InChI Key: QOMFRGYOYAPMCS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 4-chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate typically involves the esterification of 5,6,7,8-tetrahydronaphthalen-2-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene core can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives with different functional groups.

    Substitution: The 4-chlorobenzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various tetrahydronaphthalene derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydronaphthalen-2-ylamine
  • 5,6,7,8-Tetrahydro-2-naphthol
  • 5,6,7,8-Tetrahydro-2-naphthoic acid

Uniqueness

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMFRGYOYAPMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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